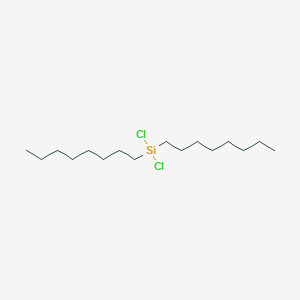

Di-n-octyldichlorosilane

Description

The exact mass of the compound Dichlorodioctylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65458. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dichloro(dioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAGYCLEIYGJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](CCCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289916 | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18416-07-4 | |

| Record name | Dichlorodioctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18416-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Di-n-octyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyldichlorosilane [(CH₃(CH₂)₇)₂SiCl₂] is a versatile organosilicon compound of significant interest in materials science, organic electronics, and for the surface modification of various substrates. Its bifunctional nature, possessing two reactive chloro groups and two hydrophobic n-octyl chains, allows for tailored chemical transformations and the creation of well-defined interfaces. This guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols and reaction mechanisms to support its application in research and development.

Core Chemical and Physical Properties

This compound is a liquid at room temperature with a distinctive reactivity profile governed by the silicon-chlorine bonds.[1] The long alkyl chains contribute to its hydrophobic nature and influence its physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄Cl₂Si | [1] |

| Molecular Weight | 325.43 g/mol | PubChem |

| Appearance | Liquid | [1] |

| Density | 0.936 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.456 | [1] |

| Flash Point | 110 °C (230 °F) | [1] |

| Solubility | Soluble in nonpolar organic solvents. Reacts with protic solvents like water and alcohols. | General knowledge |

Synthesis and Purification

Experimental Protocol: Synthesis via Hydrosilylation

A common and efficient method for the synthesis of di-n-alkyldichlorosilanes is the hydrosilylation of the corresponding alkene with dichlorosilane (H₂SiCl₂) in the presence of a platinum catalyst. This reaction proceeds with anti-Markovnikov addition, yielding the desired di-n-alkyldichlorosilane.

Materials:

-

1-Octene

-

Dichlorosilane (H₂SiCl₂)

-

Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (Speier's catalyst)

-

Argon or Nitrogen gas (inert atmosphere)

-

Stainless steel high-pressure reactor

Procedure:

-

Reactor Preparation: A stainless steel high-pressure reactor equipped with a magnetic stir bar is evacuated and flushed with argon or nitrogen gas five times to ensure an inert atmosphere.

-

Charging the Reactor: Under a positive flow of inert gas, 1-octene and a catalytic amount of hexachloroplatinic acid solution are introduced into the reactor. The mixture is homogenized by stirring.

-

Addition of Dichlorosilane: The reactor is sealed and cooled in a liquid nitrogen bath. The desired amount of dichlorosilane is then condensed into the reactor.

-

Reaction: The reactor is allowed to warm to room temperature and then placed in a water bath to maintain a constant temperature. The reaction mixture is stirred continuously. The reaction progress can be monitored by observing the pressure drop within the reactor.

-

Work-up: After the reaction is complete, the reactor is carefully vented. The crude product is then collected.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to remove any side products, such as the Markovnikov addition product, and unreacted starting materials.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, e.g., Vigreux column)

-

Vacuum pump

-

Heating mantle

-

Stir bar

Procedure:

-

Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application. The crude product and a stir bar are placed in the distillation flask.

-

Distillation: The system is evacuated to the desired pressure. The distillation flask is heated gently using a heating mantle.

-

Fraction Collection: The temperature at the distillation head is monitored closely. Fractions are collected based on their boiling points. The main fraction corresponding to this compound is collected.

-

Storage: The purified product should be stored under an inert atmosphere to prevent hydrolysis.

Chemical Reactivity and Mechanisms

The chemical reactivity of this compound is dominated by the two silicon-chlorine bonds, which are highly susceptible to nucleophilic attack.

Hydrolysis

This compound readily reacts with water in a hydrolysis reaction to form di-n-octylsilanediol ((C₈H₁₇)₂Si(OH)₂). This reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct. The silanediol is often an unstable intermediate and can undergo self-condensation to form siloxanes.

The mechanism of hydrolysis for chlorosilanes generally proceeds through a nucleophilic substitution at the silicon center.

Reaction with Alcohols

Similar to hydrolysis, this compound reacts with alcohols (ROH) to form di-n-octyldialkoxysilanes ((C₈H₁₇)₂Si(OR)₂). This reaction also produces HCl as a byproduct and is a common method for the synthesis of alkoxysilanes. The reaction proceeds through a similar nucleophilic substitution mechanism as hydrolysis.

Surface Modification: Formation of Self-Assembled Monolayers (SAMs)

This compound is widely used for the hydrophobic modification of surfaces containing hydroxyl groups, such as silica, glass, and metal oxides. The dichlorosilane reacts with the surface hydroxyls to form stable covalent Si-O-Surface bonds. The two n-octyl chains then orient away from the surface, creating a dense, hydrophobic monolayer.

Experimental Protocol: Surface Modification of Silica Wafers

This protocol describes the formation of a this compound self-assembled monolayer on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafers

-

Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Anhydrous toluene

-

This compound

-

Nitrogen or Argon gas

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

The silicon wafers are cleaned and hydroxylated by immersion in piranha solution for 30-60 minutes in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

-

The wafers are then extensively rinsed with deionized water and dried with a stream of nitrogen.

-

The cleaned wafers are then baked in an oven at 110-120 °C for at least one hour to remove any adsorbed water.

-

-

Silanization (Solution Phase):

-

A dilute solution (e.g., 1-5 mM) of this compound in anhydrous toluene is prepared in a glovebox or under an inert atmosphere.

-

The cleaned and dried silicon wafers are immersed in the silane solution.

-

The reaction is allowed to proceed for several hours at room temperature.

-

-

Washing:

-

The wafers are removed from the silane solution and rinsed sequentially with anhydrous toluene, ethanol, and deionized water to remove any physisorbed silane molecules.

-

The wafers are then sonicated in a fresh solvent (e.g., toluene or ethanol) for a few minutes to remove any remaining unbound molecules.

-

-

Drying and Curing:

-

The wafers are dried with a stream of nitrogen.

-

A final curing step is often performed by baking the wafers at 110-120 °C for about an hour to promote the formation of a well-ordered and covalently bound monolayer.

-

Spectroscopic Properties (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - Multiplet around 0.8-0.9 ppm (terminal -CH₃ groups).- Broad multiplet around 1.2-1.4 ppm (internal -CH₂- groups of the octyl chains).- Triplet around 1.0-1.2 ppm (α-CH₂ groups adjacent to the silicon atom). |

| ¹³C NMR | - Signal around 14 ppm (terminal -CH₃ carbons).- A series of signals between 22 and 32 ppm (internal -CH₂- carbons).- A distinct signal for the α-CH₂ carbon bonded to silicon. |

| FT-IR | - Strong C-H stretching vibrations around 2850-2960 cm⁻¹.- Si-Cl stretching vibrations typically appear in the region of 450-600 cm⁻¹. |

| Mass Spec. | - The molecular ion peak (M⁺) may be observed, but could be of low intensity.- Characteristic fragmentation patterns would involve the loss of chlorine atoms, alkyl chains, and HCl. |

Safety and Handling

This compound is a corrosive material that reacts with moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as causing severe skin burns and eye damage. Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from water, acids, and alcohols.

Applications

The unique properties of this compound make it a valuable precursor and intermediate in several advanced applications:

-

Surface Modification: Creating hydrophobic and low-adhesion surfaces on a variety of materials.

-

Organic Electronics: As a building block for the synthesis of hole-transporting materials and polymers for organic photovoltaic (OPV) devices.[1]

-

Battery Technology: Used in the fabrication of anode materials for lithium-ion batteries to improve performance and stability.[1]

-

Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of specialized silicones.

References

Synthesis and purification of Di-n-octyldichlorosilane

I have gathered some useful information. I found a protocol for the synthesis of octylmagnesium bromide, which is the necessary Grignard reagent. I also found a patent describing the synthesis of di-t-butyldichlorosilane via a Grignard reaction, which provides a good model for the synthesis of di-n-octyldichlorosilane, including reaction conditions and stoichiometry. Additionally, I have general information about the purification of chlorosilanes by fractional distillation. However, I still do not have a specific experimental protocol for the reaction of n-octylmagnesium bromide with silicon tetrachloride to form this compound. More importantly, I have not yet found the boiling point of this compound, which is a critical piece of data for the purification section. Without the boiling point, I cannot provide specific parameters for the fractional distillation. Therefore, I need to continue searching for this specific information.## In-Depth Technical Guide: Synthesis and Purification of this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a key intermediate in the production of various organosilicon compounds. This document details two primary synthetic routes—hydrosilylation and Grignard reaction—and outlines the standard purification method of fractional distillation. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Core Concepts and Applications

This compound ((C₈H₁₇)₂SiCl₂) is a versatile organosilane precursor used in the synthesis of silicones, siloxanes, and other advanced materials. Its long alkyl chains impart desirable properties such as hydrophobicity and solubility in organic solvents, making it a valuable building block in the development of lubricants, coatings, and functionalized silica surfaces. In the pharmaceutical and drug development sectors, analogous structures are explored for applications in drug delivery systems and as biocompatible materials.

Synthesis of this compound

Two principal methods for the synthesis of this compound are presented: the hydrosilylation of 1-octene and the Grignard reaction of n-octylmagnesium bromide with silicon tetrachloride.

Method 1: Hydrosilylation of 1-Octene

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In this case, 1-octene is reacted with dichlorosilane (H₂SiCl₂) in the presence of a platinum catalyst to yield this compound.

Reaction Scheme:

2 CH₃(CH₂)₅CH=CH₂ + H₂SiCl₂ --(Pt catalyst)--> [CH₃(CH₂)₇]₂SiCl₂

Experimental Protocol: Hydrosilylation

A detailed experimental protocol for a similar hydrosilylation of 1-hexene with dichlorosilane provides a strong procedural basis. The following is an adapted protocol for 1-octene.

Materials:

-

1-Octene

-

Dichlorosilane (H₂SiCl₂)

-

Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (Speier's catalyst)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Pressure-rated reaction vessel (e.g., stainless steel autoclave or heavy-walled glass reactor) equipped with a magnetic stirrer, pressure gauge, and inlet/outlet valves.

-

Schlenk line or glovebox for inert atmosphere manipulation.

-

Distillation apparatus for purification.

Procedure:

-

Reactor Preparation: The reaction vessel is thoroughly dried and purged with an inert gas (argon or nitrogen) to remove air and moisture.

-

Charging Reactants: Under an inert atmosphere, 1-octene and the anhydrous solvent are added to the reactor. A catalytic amount of Speier's catalyst (typically in the ppm range relative to the alkene) is then introduced.

-

Addition of Dichlorosilane: The reactor is sealed and cooled to a low temperature (e.g., -78°C using a dry ice/acetone bath or liquid nitrogen). A pre-determined amount of dichlorosilane is then condensed into the reactor.

-

Reaction: The reaction mixture is allowed to warm to room temperature and is stirred. The reaction is exothermic, and the internal temperature and pressure should be monitored. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, the excess dichlorosilane and solvent are removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Table 1: Summary of Hydrosilylation Reaction Parameters

| Parameter | Value/Condition |

| Reactants | 1-Octene, Dichlorosilane |

| Catalyst | Speier's Catalyst (H₂PtCl₆) |

| Solvent | Anhydrous Toluene or Hexane |

| Stoichiometry | Alkene:Silane ratio of approx. 2.1:1 |

| Temperature | Room Temperature |

| Pressure | Autogenous |

| Reaction Time | 1-4 hours |

Method 2: Grignard Reaction

The Grignard reaction provides an alternative route to this compound. This method involves the reaction of a Grignard reagent, n-octylmagnesium bromide, with silicon tetrachloride.

Reaction Scheme:

2 CH₃(CH₂)₇MgBr + SiCl₄ --> [CH₃(CH₂)₇]₂SiCl₂ + 2 MgBrCl

Experimental Protocol: Grignard Reaction

This protocol is adapted from general procedures for the synthesis of dialkyldichlorosilanes.

Materials:

-

1-Bromooctane

-

Magnesium turnings

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer.

-

Schlenk line or glovebox for inert atmosphere manipulation.

-

Heating mantle.

-

Distillation apparatus for purification.

Procedure:

-

Grignard Reagent Preparation:

-

Magnesium turnings are placed in the dried, inert-atmosphere flask.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of 1-bromooctane in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

-

Reaction with Silicon Tetrachloride:

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of silicon tetrachloride in anhydrous diethyl ether or THF is added dropwise with vigorous stirring. A 2:1 molar ratio of Grignard reagent to silicon tetrachloride is targeted to favor the formation of the desired product.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

-

Work-up:

-

The reaction mixture is cooled, and the precipitated magnesium salts are filtered off under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

Table 2: Summary of Grignard Reaction Parameters

| Parameter | Value/Condition |

| Reactants | 1-Bromooctane, Magnesium, Silicon Tetrachloride |

| Solvent | Anhydrous Diethyl Ether or THF |

| Stoichiometry | Grignard:SiCl₄ ratio of approx. 2:1 |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is necessary due to the high boiling point of the compound at atmospheric pressure, which can lead to decomposition.

Experimental Protocol: Fractional Distillation

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Apparatus Setup: The crude this compound is placed in the round-bottom flask with a stir bar. The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum.

-

Vacuum Application: The system is slowly evacuated to the desired pressure.

-

Heating: The flask is gently heated. The temperature is gradually increased until the product begins to distill.

-

Fraction Collection: The fraction that distills at the expected boiling point for the applied pressure is collected. It is advisable to collect a forerun and a tail fraction to be discarded to ensure the purity of the main fraction.

Table 3: Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₃₄Cl₂Si |

| Molecular Weight | 325.43 g/mol |

| Boiling Point | 152-154 °C at 0.2 mmHg |

| Density | 0.936 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

Safety Considerations

-

Dichlorosilane is a flammable and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood or glovebox.

-

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under a dry, inert atmosphere.

-

Silicon tetrachloride is a corrosive liquid that reacts with moisture to produce hydrochloric acid. It should be handled in a fume hood with appropriate personal protective equipment.

-

Chlorosilanes , in general, are sensitive to moisture and will hydrolyze to release HCl. Appropriate care should be taken to avoid exposure.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.

A Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC)

An Important Note on CAS Number: The CAS number provided in the query, 18416-07-4, is formally assigned to the compound Dichloro(dioctyl)silane[1][2][3]. However, the detailed request for information on signaling pathways, experimental protocols for researchers, and use as a viability indicator aligns with the well-documented properties of 2,3,5-Triphenyltetrazolium Chloride (TTC) , which has the CAS number 298-96-4 [4][5]. This guide will focus on TTC to address the core technical requirements of your request.

Introduction

2,3,5-Triphenyltetrazolium Chloride (TTC), also known as Tetrazolium Red, is a water-soluble redox indicator widely utilized in biological and biochemical research[6][7]. In its oxidized state, TTC is a colorless or faint yellow crystalline powder[4][5][6]. In the presence of metabolically active cells containing functional dehydrogenase enzymes, TTC accepts hydrogen ions and is reduced to 1,3,5-Triphenylformazan (TPF), a stable, water-insoluble red compound[8][9][10]. This colorimetric change forms the basis of numerous viability assays.

This document provides a comprehensive overview of the physicochemical properties, mechanism of action, applications, and experimental protocols associated with 2,3,5-Triphenyltetrazolium Chloride.

Physicochemical Properties

The key properties of 2,3,5-Triphenyltetrazolium Chloride are summarized below.

| Property | Value | Citations |

| CAS Number | 298-96-4 | [4][5] |

| Molecular Formula | C₁₉H₁₅ClN₄ | [4][11] |

| Molecular Weight | 334.80 g/mol | [4][11] |

| Appearance | White to faint yellow crystalline powder | [4][5][12] |

| Melting Point | 238–243 °C[4], ~250 °C (lit.)[5][11], 243 °C (decomposition) | [4][5][11] |

| Solubility | Soluble in water (150 g/L), ethanol, and acetone. Insoluble in ether. | [5][6][13] |

| pH | 3.7 (10 g/L in H₂O at 20°C) | [11] |

| Storage Temperature | 2-8°C, Protect from light. | [9][12] |

| Stability | Stable, but light-sensitive and hygroscopic. | [5][12] |

Mechanism of Action: Cellular Respiration Indicator

The utility of TTC as a viability stain is rooted in its function as an artificial electron acceptor in the mitochondrial electron transport chain. In viable cells, various dehydrogenase enzymes, particularly ubiquinol-cytochrome c oxidoreductase, play a crucial role in cellular respiration by transferring electrons from substrates (like NADH) to electron acceptors[6][9][14].

TTC intercepts these electrons. The dehydrogenase enzymes reduce the colorless, water-soluble tetrazolium ring of TTC. This irreversible reaction forms the intensely red, lipid-soluble compound TPF (formazan), which precipitates within the cell[7][15]. Tissues that are metabolically active possess active dehydrogenases and will therefore stain red, while necrotic or inactive tissues lack this enzymatic activity and remain unstained or white[6][10][16].

Applications in Research and Development

TTC's ability to differentiate viable from non-viable tissue makes it an invaluable tool in several scientific fields.

Assessment of Tissue Infarction

A primary application of TTC is in experimental models of ischemia, particularly for measuring myocardial and cerebral infarcts[16][17]. Following an ischemic event like a stroke or heart attack, the affected necrotic tissue loses its dehydrogenase activity. When tissue slices are incubated in a TTC solution, healthy, viable tissue is stained a deep red, while the infarcted, necrotic area remains a pale white[6][10][18]. This stark contrast allows for accurate quantification of the infarct volume, which is crucial for evaluating the efficacy of potential neuroprotective or cardioprotective agents[16][17].

Seed Viability Testing

In agriculture and botany, the TTC test is a rapid method for determining the germination potential of seeds[8][19]. A viable seed embryo possesses active respiratory enzymes that will reduce TTC to the red formazan compound[8][9]. Seeds with healthy, red-stained embryos are considered viable, whereas dead or dormant seeds remain unstained[8]. This assay is significantly faster than traditional germination tests, which can take weeks[20].

Microbiology and Cell Biology

TTC is used as a supplement in culture media to easily enumerate microbial colonies[4][21]. Living microorganisms reduce TTC, forming red colonies that are easily distinguished and counted[4][21]. It is also used in cell viability assays for cultured cells, where the amount of formazan produced can be extracted and quantified spectrophotometrically to measure the overall metabolic activity of a cell population[7][22].

Experimental Protocols

The following is a representative protocol for the staining of brain tissue to assess infarct volume after experimental stroke. Concentrations and incubation times may need to be optimized for different tissues and models[23].

Protocol: TTC Staining for Cerebral Infarct Sizing

1. Tissue Preparation:

-

Following the experimental endpoint (e.g., 24 hours post-ischemia), sacrifice the animal and immediately harvest the brain.

-

Briefly rinse the brain in ice-cold phosphate-buffered saline (PBS) to remove excess blood[24].

-

Place the brain into a brain matrix slicer and create uniform coronal slices, typically 2 mm thick[10][23].

2. Staining Solution Preparation:

-

Prepare a 0.05% to 2% (w/v) TTC solution in PBS (pH 7.4)[23][25]. A 1% solution is common[15][24].

-

Warm the solution to 37°C immediately before use. Protect the solution from light as TTC is light-sensitive[25][26].

3. Incubation:

-

Place the brain slices into a container and fully immerse them in the pre-warmed TTC solution[24].

-

Incubate the slices for 15-30 minutes at 37°C in the dark[10][15][23]. Incubation time may vary based on tissue thickness.

4. Fixation and Imaging:

-

After incubation, carefully remove the slices from the TTC solution.

-

To halt the enzymatic reaction and preserve the tissue, transfer the slices into a 10% formalin solution.

-

The slices can now be photographed. The viable tissue will appear deep red, and the infarcted tissue will be white[10]. The images are then analyzed using software (e.g., ImageJ) to calculate the infarct area and volume[16].

Safety and Handling

2,3,5-Triphenyltetrazolium Chloride requires careful handling in a laboratory setting.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[27][28].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat[26][27]. If dust is generated, use appropriate respiratory protection[26].

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area[26][28]. Wash hands thoroughly after handling[27].

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly closed container[12][26][29]. Protect from light and moisture[5][12][26].

-

Incompatibilities: Incompatible with strong oxidizing agents[5][13].

References

- 1. Dichloro(dioctyl)silane | CAS#:18416-07-4 | Chemsrc [chemsrc.com]

- 2. gelest.com [gelest.com]

- 3. chemscene.com [chemscene.com]

- 4. ausamics.com.au [ausamics.com.au]

- 5. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 6. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 7. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. goldbio.com [goldbio.com]

- 10. whservicebio.com [whservicebio.com]

- 11. 2,3,5-Triphenyltetrazolium chloride CAS#: 298-96-4 [m.chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. chembk.com [chembk.com]

- 14. Elucidation of the enzyme involved in 2,3,5-triphenyl tetrazolium chloride (TTC) staining activity and the relationship between TTC staining activity and fermentation profiles in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A refined TTC assay precisely detects cardiac injury and cellular viability in the infarcted mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. Triphenyltetrazolium staining of irreversible ischemic injury following coronary artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 21. 2,3,5-Triphenyl-tetrazolium chloride for microbiology 298-96-4 [merckmillipore.com]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. TTC Staining of Rat Brain Tissue Slices: A Staining Procedure to Differentiate Viable and Necrotic Tissue in Tissue Slices After Ischemia-Reperfusion Injury [jove.com]

- 25. ahajournals.org [ahajournals.org]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. chemscience.com [chemscience.com]

- 28. carlroth.com [carlroth.com]

- 29. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Hydrolytic Sensitivity of Di-n-octyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-octyldichlorosilane ((C₈H₁₇)₂SiCl₂) is a versatile organosilicon compound utilized in a variety of applications, including surface modification, synthesis of silicones, and as a coupling agent. Its utility is intrinsically linked to its reactivity, particularly its sensitivity to hydrolysis. This technical guide provides a comprehensive overview of the hydrolytic behavior of this compound, detailing the underlying chemical reactions, factors influencing its reactivity, and experimental protocols for quantifying its hydrolytic sensitivity. This document is intended to serve as a crucial resource for professionals in research and development who handle or utilize this compound, ensuring safe handling and optimized application.

Core Concepts: The Chemistry of Hydrolysis

The primary reaction of this compound with water is a rapid and exothermic hydrolysis process. The two chlorine atoms attached to the silicon center are highly susceptible to nucleophilic attack by water molecules. This reaction proceeds in a stepwise manner, replacing the chloro groups with hydroxyl groups to form a silanediol, with the concurrent release of two molecules of hydrogen chloride (HCl).

The overall hydrolysis reaction can be summarized as follows:

(C₈H₁₇)₂SiCl₂ + 2H₂O → (C₈H₁₇)₂Si(OH)₂ + 2HCl

The generated di-n-octylsilanediol is often an unstable intermediate that can readily undergo self-condensation reactions. In these subsequent reactions, silanol groups from adjacent molecules react to form siloxane bonds (Si-O-Si), eliminating a molecule of water. This condensation process can lead to the formation of linear or cyclic oligosiloxanes and, ultimately, high-molecular-weight polysiloxanes.

Factors Influencing Hydrolytic Sensitivity

The rate and extent of this compound hydrolysis are influenced by several key factors:

-

Water Availability: The concentration of water is a primary determinant of the hydrolysis rate. The reaction is typically very fast in the presence of excess water.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

pH: The hydrolysis of chlorosilanes is generally catalyzed by both acids and bases. The presence of the product, HCl, can autocatalyze the reaction.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics.

-

Steric Hindrance: The two long n-octyl chains on the silicon atom create significant steric hindrance. While the Si-Cl bond is inherently reactive, these bulky alkyl groups can moderate the rate of hydrolysis compared to smaller dialkyldichlorosilanes like dimethyldichlorosilane.

Quantitative Data Summary

Table 1: Expected Qualitative Observations of this compound Hydrolysis

| Condition | Expected Observation |

| Addition to Water | Rapid, exothermic reaction with the evolution of HCl gas. Formation of a white, immiscible phase (silanol/siloxane). |

| Exposure to Moist Air | Gradual fuming as the compound reacts with atmospheric moisture, producing HCl. |

| In aprotic, dry solvent | Stable for extended periods. |

Table 2: Parameters for Experimental Quantification of Hydrolysis Rate

| Parameter | Symbol | Unit | Method of Determination |

| Pseudo-First-Order Rate Constant | k' | s⁻¹ | Conductivity Measurement |

| Half-life | t₁/₂ | s | Calculated from k' |

| Activation Energy | Eₐ | kJ/mol | Arrhenius Plot (k' vs. T) |

Experimental Protocols

A robust method for determining the hydrolytic sensitivity of dichlorosilanes involves monitoring the in-situ formation of hydrochloric acid by measuring the change in electrical conductivity of the reaction medium over time.

Experimental Protocol: Determination of Hydrolysis Rate by Conductivity Measurement

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a controlled environment.

Materials:

-

This compound

-

Deionized water

-

Anhydrous isopropanol (or other suitable solvent)

-

Conductivity meter with a data logging interface

-

Jacketed reaction vessel

-

Thermostatic water bath

-

Magnetic stirrer and stir bar

-

Syringe or dropping funnel for reagent addition

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

System Setup:

-

Assemble the jacketed reaction vessel and connect it to the thermostatic water bath set to the desired reaction temperature (e.g., 25°C).

-

Place the magnetic stir bar in the vessel.

-

Position the conductivity probe in the reaction vessel, ensuring it is submerged in the reaction medium but does not interfere with the stir bar.

-

Blanket the system with a slow stream of inert gas to prevent atmospheric moisture from interfering with the experiment before the addition of the silane.

-

-

Reaction Medium Preparation:

-

Add a known volume of deionized water and isopropanol to the reaction vessel. The isopropanol is used to solubilize the this compound and create a homogeneous reaction mixture. A typical ratio might be 90:10 water:isopropanol.

-

Allow the mixture to thermally equilibrate to the set temperature while stirring.

-

-

Data Acquisition Initiation:

-

Start the data logging software for the conductivity meter to record the baseline conductivity of the solvent mixture.

-

-

Initiation of Hydrolysis:

-

Using a syringe or dropping funnel, rapidly inject a known, small amount of this compound into the stirred reaction medium. The amount should be small enough to ensure that the temperature change due to the exothermic reaction is minimal and that the concentration of water remains in large excess.

-

Simultaneously start a timer or mark the injection time on the data log.

-

-

Monitoring the Reaction:

-

Record the conductivity of the solution as a function of time until the conductivity reaches a stable plateau, indicating the completion of the hydrolysis reaction.

-

-

Data Analysis:

-

The increase in conductivity is directly proportional to the concentration of HCl produced.

-

Assuming the hydrolysis follows pseudo-first-order kinetics (due to the large excess of water), the rate constant (k') can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the end of the reaction and Ct is the conductivity at time t. The slope of this line will be -k'.

-

Visualizations

Logical Relationships and Workflows

Caption: Hydrolysis and subsequent condensation pathway of this compound.

Caption: Experimental workflow for determining hydrolysis rate by conductivity.

Conclusion

This compound exhibits significant hydrolytic sensitivity, a characteristic that is central to its chemical applications. The reaction is rapid and leads to the formation of di-n-octylsilanediol and hydrochloric acid, with the silanol intermediate being prone to further condensation. Understanding and quantifying this reactivity is paramount for the safe and effective use of this compound in research and industrial settings. The experimental protocol detailed herein provides a reliable method for characterizing the hydrolysis kinetics. While specific quantitative data for this compound remains an area for further investigation, the principles and methodologies outlined in this guide offer a solid framework for such studies. For professionals in drug development and other sensitive applications, careful control of moisture is critical to prevent unintended reactions and ensure the integrity of processes involving this versatile silane.

A Comprehensive Technical Guide to the Thermal Stability of Di-n-octyldichlorosilane Coatings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of di-n-octyldichlorosilane coatings, a critical consideration for their application in various fields, including surface modification of materials in drug development and biomedical devices. Understanding the thermal decomposition behavior of these coatings is paramount for ensuring their integrity and performance under varying temperature conditions.

Introduction to this compound Coatings

This compound (C₁₆H₃₄Cl₂Si) is a bifunctional organosilane commonly used to create self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers, glass, and metal oxides. The two chlorine atoms react with surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds, while the two n-octyl chains orient away from the surface, creating a hydrophobic, non-polar interface. This process, known as silanization, is a versatile method for tailoring the surface properties of materials.

The thermal stability of these coatings is a key determinant of their operational range and longevity in applications that involve elevated temperatures, such as sterilization, thermal cycling in diagnostics, or as protective barriers in harsh chemical environments.

Thermal Stability Analysis

The thermal stability of this compound coatings is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting or glass transitions.

Quantitative Data on Thermal Stability

While specific, detailed thermogravimetric data for this compound coatings is not extensively available in publicly accessible literature, a key study by Gonzalez-Calderon et al. (2019) investigated the thermal stability of this compound coatings on titanium dioxide (TiO₂) nanoparticles. Their findings, supported by infrared spectrometry and mass spectroscopy, indicate that the silane coating remains stable at temperatures up to approximately 400 °C.

Based on this and typical TGA data for similar long-chain alkylsilane coatings on oxide surfaces, a representative thermal decomposition profile can be summarized as follows:

| Temperature Range (°C) | Weight Loss (%) | Description |

| 25 - 150 | 1 - 3 | Desorption of physically adsorbed water and residual solvent. |

| 150 - 350 | 2 - 5 | Initial degradation of the outer portions of the alkyl chains. |

| ~ 400 | Onset | Onset of significant decomposition of the this compound coating. |

| 400 - 600 | 10 - 20 | Major weight loss corresponding to the primary decomposition of the organic layer. |

| > 600 | > 20 | Continued degradation and potential oxidation of the remaining organic fragments and surface species. |

Note: This table is a representative summary based on available literature for similar long-chain alkylsilane coatings. Actual values may vary depending on the substrate, coating density, and experimental conditions.

Experimental Protocols

This section details the methodologies for the preparation of this compound coatings and their subsequent thermal analysis.

Preparation of this compound Coatings (Vapor Phase Deposition)

Vapor phase deposition is a common method for creating uniform and well-ordered this compound coatings.

Materials:

-

This compound (97% or higher purity)

-

Substrate (e.g., silicon wafers, glass slides, TiO₂ powder)

-

Toluene (anhydrous)

-

Deionized water

-

Nitrogen gas (high purity)

-

Vacuum oven or desiccator

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

Protocol:

-

Substrate Cleaning and Hydroxylation:

-

Immerse the substrate in Piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

Further dry the substrate in an oven at 110 °C for at least 1 hour and then allow it to cool in a desiccator.

-

-

Vapor Phase Silanization:

-

Place the cleaned and dried substrate in a vacuum-compatible reaction vessel (e.g., a vacuum desiccator).

-

Place a small, open vial containing a few drops of this compound in the vessel, ensuring it does not touch the substrate.

-

Evacuate the vessel to a pressure of <1 torr.

-

Place the sealed vessel in an oven at a controlled temperature (e.g., 80-100 °C) for a specified duration (typically 2-12 hours). The elevated temperature increases the vapor pressure of the silane, facilitating its deposition onto the substrate.

-

-

Post-Deposition Treatment:

-

Remove the vessel from the oven and allow it to cool to room temperature.

-

Vent the vessel with dry nitrogen gas.

-

Remove the coated substrate and rinse it with anhydrous toluene to remove any physisorbed silane molecules.

-

Dry the coated substrate under a stream of nitrogen.

-

Cure the coating by baking it in an oven at 110-120 °C for 1 hour to promote the formation of a stable siloxane network.

-

Thermogravimetric Analysis (TGA) Protocol

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Protocol:

-

Sample Preparation:

-

For coated powders (e.g., TiO₂), place 5-10 mg of the coated sample into a TGA crucible (e.g., alumina or platinum).

-

For coated flat substrates, a specialized TGA setup might be required, or the coating can be scraped off if a sufficient amount can be collected.

-

-

TGA Measurement:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any air.

-

Heat the sample from room temperature to a final temperature of 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition, which is often defined as the temperature at which 5% weight loss occurs after the initial desorption of water and solvents.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Visualization of Processes and Pathways

Experimental Workflow for Coating and Thermal Analysis

Caption: Workflow for this compound coating and TGA.

Silanization Reaction Pathway

Caption: this compound reaction on a hydroxylated surface.

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway for the coating.

Conclusion

This compound coatings provide a robust and hydrophobic surface modification for a variety of substrates. The thermal stability of these coatings is a critical parameter, with significant decomposition generally occurring at temperatures above 400 °C. The primary decomposition mechanism is believed to involve the cleavage of the silicon-carbon and carbon-carbon bonds within the n-octyl chains. For applications requiring thermal processing or operation at elevated temperatures, it is essential to consider this stability threshold to ensure the integrity and functionality of the coating. The experimental protocols provided in this guide offer a framework for the consistent preparation and thermal characterization of these important surface coatings.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Di-n-octyldichlorosilane as a Precursor for Organic Electronics

This compound ((C₈H₁₇)₂SiCl₂) is a versatile organosilicon compound that serves as a critical precursor in the synthesis of advanced materials for organic electronics.[1] Its long alkyl chains impart solubility and influence the morphology of the resulting polymers, while the reactive dichloro-silyl group allows for polymerization and functionalization. This guide provides a comprehensive overview of its properties, synthesis of derived materials, and applications in electronic devices, complete with experimental protocols and data.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 18416-07-4[2] |

| Molecular Formula | C₁₆H₃₄Cl₂Si[2] |

| Molecular Weight | 325.43 g/mol [2][3] |

| Appearance | Liquid |

| Density | 0.936 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

| Flash Point | 110 °C (230 °F) |

| Solubility | Sparingly soluble in water (8.8E-6 g/L at 25°C)[2] |

Synthesis of Polysilanes via Wurtz-Type Coupling

The most common method for synthesizing high molecular weight polysilanes from dichlorosilane precursors is the Wurtz-type reductive coupling reaction.[4][5][6] This reaction involves the dehalogenation of this compound using an alkali metal, typically sodium, to form silicon-silicon bonds and create the polymer backbone.[4][7]

The reaction is highly sensitive to conditions such as solvent, temperature, and the nature of the alkali metal dispersion.[5] Using tetrahydrofuran (THF) at ambient temperatures is recommended for higher yields and narrower molecular weight distributions compared to reactions in high-boiling-point aromatic solvents.[5][8]

Experimental Protocol: Synthesis of Poly(di-n-octylsilane)

This protocol is a generalized procedure based on the principles of Wurtz-type coupling.

Materials:

-

This compound

-

Sodium metal

-

Toluene (anhydrous)

-

Isopropanol

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A reaction flask equipped with a reflux condenser and a mechanical stirrer is charged with anhydrous toluene and sodium metal under an inert atmosphere.

-

The mixture is heated to the reflux temperature of toluene to create a fine dispersion of molten sodium with vigorous stirring.

-

The reaction is then cooled to the desired temperature (e.g., 65°C or ambient, depending on the desired polymer characteristics).

-

This compound is added dropwise to the stirred sodium dispersion. The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture is stirred for several hours (e.g., 4 hours) to ensure complete polymerization. A blue precipitate may form during the reaction.[4]

-

The reaction is quenched by the slow addition of isopropanol to react with the excess sodium.

-

The resulting polymer solution is filtered to remove sodium chloride and other insoluble byproducts.

-

The polymer is then precipitated by adding the filtrate to a non-solvent, such as isopropanol.

-

The precipitated poly(di-n-octylsilane) is collected by filtration, washed, and dried under vacuum.

Caption: Workflow for Poly(di-n-octylsilane) Synthesis.

Applications in Organic Electronics

This compound is a precursor to a variety of materials with applications in organic electronic devices.

-

Hole-Transporting Materials: It is used in the synthesis of phenazasiline derivatives, which are effective hole-transporting materials for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]

-

Organic Photovoltaics (OPVs): This silane is a precursor for a range of low band gap dithieno[3,2-b:2',3'-d]silole-containing polymers. These materials have shown promise in OPVs, achieving power conversion efficiencies (PCEs) greater than 3%.

-

Surface Modification: this compound can be used for the silanization of metal oxides. This surface treatment improves the interfacial properties between the metal atoms and a polymer matrix, which is crucial for the performance and stability of composite materials.

-

Anode Materials for Lithium-Ion Batteries: It is utilized in the fabrication of anode materials, where it can modify the surface and structure to enhance electrochemical stability and charge/discharge rates.[1]

Device Performance Data

The following table summarizes the performance of some organic electronic devices where materials derived from this compound were used.

| Device Type | Material | Key Performance Metric | Value |

| Organic Photovoltaic (OPV) | Dithienosilole-containing polymer | Power Conversion Efficiency (PCE) | > 3% |

| Organic Photovoltaic (OPV) | Low band gap silole-containing polymer | Power Conversion Efficiency (PCE) | 3.43% |

| n-type Thin-Film Transistor | Polysilane from recycled byproduct | Field-Effect Mobility (μFE) | Up to 8 cm²/(V s)[9][10] |

| p-type Thin-Film Transistor | Polysilane from recycled byproduct | Field-Effect Mobility (μFE) | Up to 2 cm²/(V s)[9][10] |

Experimental Protocol: Fabrication of a Polysilane-Based Organic Field-Effect Transistor (OFET)

This section outlines a general procedure for fabricating a bottom-gate, top-contact OFET using a solution-processable polysilane like poly(di-n-octylsilane).

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)

-

Poly(di-n-octylsilane) synthesized from this compound

-

Toluene or other suitable organic solvent

-

Gold (for source and drain electrodes)

-

Cleaning solvents (e.g., acetone, methanol, isopropanol)

Procedure:

-

Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with acetone, methanol, and deionized water. It is then dried with a stream of nitrogen.

-

Surface Treatment (Optional but Recommended): The SiO₂ surface can be treated with a silanizing agent like octyltrichlorosilane (OTS) to improve the interface for the organic semiconductor.

-

Semiconductor Deposition: A solution of poly(di-n-octylsilane) in a solvent like toluene is prepared. The solution is then deposited onto the substrate using a technique such as spin-coating to form a thin film.

-

Annealing: The substrate with the polysilane film is annealed at an elevated temperature (e.g., 100-150 °C) to remove residual solvent and improve the film's morphology.

-

Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation of gold.

Caption: Workflow for OFET Fabrication.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Dichlorodioctylsilane | C16H34Cl2Si | CID 248429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. benchchem.com [benchchem.com]

- 8. High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction - Kent Academic Repository [kar.kent.ac.uk]

- 9. Solution-Based Fabrication of Polycrystalline Si Thin-Film Transistors from Recycled Polysilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Core Principles of Dichlorosilane Silanization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of silanization using dichlorosilanes. This surface modification technique is critical in various scientific and industrial applications, including the manufacturing of semiconductors, the production of solar cells, and the functionalization of surfaces for biomedical applications such as protein immobilization.[1][2][3] Dichlorosilanes are bifunctional organosilicon compounds that react with hydroxylated surfaces to form stable, covalently bound siloxane layers, altering the surface properties to be more hydrophobic or to introduce specific functionalities.

Fundamental Reaction Mechanism

The silanization process with dichlorosilanes is primarily a two-step mechanism involving hydrolysis and condensation.[4] This reaction covalently attaches the silicon atom of the silane to the oxygen atom of a hydroxyl group on the substrate's surface, forming a stable Si-O-Si bond.[5]

-

Hydrolysis: The initial step involves the reaction of the dichlorosilane with trace amounts of water present on the substrate surface or in the reaction solvent. The highly reactive silicon-chlorine (Si-Cl) bonds are hydrolyzed to form silanol intermediates (Si-OH). This reaction releases hydrochloric acid (HCl) as a byproduct.

-

Condensation: The newly formed silanol groups on the silane molecule then react with the hydroxyl (-OH) groups present on the substrate surface (e.g., Si-OH on silica or glass). This condensation reaction forms a stable covalent siloxane (Si-O-Si) bond and releases a molecule of water.

Due to the presence of two chlorine atoms, dichlorosilanes can undergo further reactions. After the initial surface binding, the second chlorine atom can also hydrolyze and condense with an adjacent surface hydroxyl group or with a neighboring silane molecule. This can lead to cross-linking and the formation of a more stable, polymeric layer on the surface.

Factors Influencing Silanization

The efficiency and quality of the silane layer are dependent on several experimental parameters. Careful control of these factors is crucial for achieving a uniform and stable surface modification.

-

Substrate Preparation: The substrate must be thoroughly cleaned to remove any organic contaminants and to ensure a sufficient density of surface hydroxyl groups. Common cleaning procedures involve the use of piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment.[6]

-

Water Availability: Trace amounts of water are essential for the initial hydrolysis of the dichlorosilane. The reaction is highly sensitive to the amount of water present, and an excess can lead to uncontrolled polymerization of the silane in solution rather than on the surface.[7]

-

Solvent: The choice of an anhydrous organic solvent (e.g., toluene) is critical to prevent premature hydrolysis and polymerization of the dichlorosilane in the bulk solution.[2]

-

Reaction Time and Temperature: The reaction time and temperature influence the extent of surface coverage and the degree of cross-linking. Longer reaction times and elevated temperatures can promote the formation of a more densely packed and stable silane layer.[8]

-

Dichlorosilane Concentration: The concentration of the dichlorosilane in the reaction solution affects the rate of the reaction and the final surface coverage. Higher concentrations can lead to faster surface modification but may also increase the risk of forming multilayers and aggregates.

Common Dichlorosilane Reagents and Substrates

A variety of dichlorosilanes are commercially available, allowing for the introduction of different functionalities onto a surface. The choice of reagent depends on the desired surface properties.

Common Dichlorosilane Reagents:

| Reagent Name | Chemical Formula | Primary Application |

| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | General purpose hydrophobization of surfaces.[9] |

| Dichloromethylsilane | CH₃SiHCl₂ | Introduction of reactive Si-H bonds for further functionalization. |

| Diphenyldichlorosilane | (C₆H₅)₂SiCl₂ | Introduction of bulky phenyl groups for altered surface chemistry.[5] |

Common Substrates:

The silanization process is applicable to a wide range of materials that possess surface hydroxyl groups, including:

-

Glass (e.g., microscope slides, glassware)

-

Silicon wafers with a native oxide layer

-

Quartz

-

Metal oxides (e.g., alumina, titania)

-

Mica

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible silanization results. Below are generalized protocols for solution-phase and vapor-phase deposition of dichlorodimethylsilane.

Solution-Phase Silanization of Glass Slides

This protocol is suitable for modifying the surface of glass microscope slides to render them hydrophobic, for example, to prevent protein adhesion.[10]

Materials:

-

Glass microscope slides

-

Dichlorodimethylsilane (DDS)

-

Anhydrous toluene

-

Ethanol

-

Deionized water

-

Nitrogen gas

-

Coplin jars or beakers

Procedure:

-

Cleaning and Activation:

-

Thoroughly clean the glass slides by sonicating in a detergent solution, followed by extensive rinsing with deionized water.

-

Immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse the slides extensively with deionized water and dry them under a stream of nitrogen gas.

-

-

Silanization:

-

In a fume hood, prepare a 2% (v/v) solution of dichlorodimethylsilane in anhydrous toluene in a clean, dry Coplin jar.

-

Immerse the cleaned and dried slides in the silanization solution for 5-15 minutes.

-

Remove the slides from the solution and rinse them sequentially with anhydrous toluene and then ethanol to remove any unreacted silane.

-

-

Curing and Final Wash:

-

Dry the slides under a stream of nitrogen.

-

Cure the slides in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.

-

After cooling, rinse the slides with deionized water and dry with nitrogen. The surface should now be hydrophobic.

-

Vapor-Phase Silanization of Silicon Wafers

Vapor-phase deposition is often preferred for creating a more uniform monolayer on flat substrates like silicon wafers.[6]

Materials:

-

Silicon wafers

-

Dichlorodimethylsilane (DDS)

-

Vacuum desiccator

-

Small vial or beaker

Procedure:

-

Cleaning and Activation:

-

Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

-

Perform a final cleaning and hydroxylation step using a piranha solution or an oxygen plasma treatment.

-

Rinse the wafers thoroughly with deionized water and dry with nitrogen gas.

-

-

Silanization:

-

Place the cleaned and dried silicon wafers inside a vacuum desiccator.

-

In a fume hood, place a small, open vial containing a few drops of dichlorodimethylsilane inside the desiccator, ensuring it is not in direct contact with the wafers.

-

Evacuate the desiccator using a vacuum pump for a few minutes and then close the valve to maintain the vacuum.

-

Allow the silanization to proceed for 1-2 hours at room temperature. The DDS will vaporize and react with the wafer surfaces.

-

-

Post-Treatment:

-

Vent the desiccator in a fume hood to remove the DDS vapor.

-

Remove the wafers and rinse them with an anhydrous solvent like toluene to remove any physisorbed silane.

-

Dry the wafers under a stream of nitrogen.

-

Cure the wafers in an oven at 110-120°C for 30-60 minutes.

-

Data Presentation

The effectiveness of silanization is often quantified by measuring the change in surface properties, such as wettability (water contact angle) and the thickness of the deposited layer.

Table 1: Water Contact Angles of Surfaces Modified with Dichlorosilanes

| Dichlorosilane Reagent | Substrate | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Reference |

| Dichlorodimethylsilane | Glass | < 10 | ~90-100 | [11][12] |

| Dichlorodimethylsilane | Silicon Wafer | < 10 | ~95-105 | [13] |

| Dichlorooctamethyltetrasiloxane | Glass | ~20 | ~95 | [11][12] |

Note: The exact contact angle values can vary depending on the specific experimental conditions, such as cleaning procedures, reaction time, and temperature.

Table 2: Characterization of Dichlorosilane Layers

| Dichlorosilane Reagent | Substrate | Deposition Method | Layer Thickness (Å) | Surface Roughness (RMS) | Analytical Technique | Reference |

| Dichlorodimethylsilane | Silicon Wafer | Solution | ~5-10 | ~0.2-0.5 nm | Ellipsometry, AFM | [13] |

| Dichlorodimethylsilane | Silicon Wafer | Vapor | ~3-7 | ~0.1-0.3 nm | Ellipsometry, AFM | [6] |

Logical Workflow for Dichlorosilane Silanization

The following diagram illustrates a typical workflow for the surface modification of a substrate using a dichlorosilane.

Conclusion

Silanization with dichlorosilanes is a versatile and powerful technique for modifying the surface properties of a wide range of materials. By carefully controlling the reaction conditions, it is possible to create uniform and stable silane layers with desired functionalities. This guide provides the fundamental principles, experimental considerations, and generalized protocols to assist researchers and professionals in successfully implementing this important surface modification method. For specific applications, further optimization of the described protocols may be necessary to achieve the desired surface characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mems-exchange.org [mems-exchange.org]

A Technical Guide to Self-Assembled Monolayers (SAMs) of Dialkyldichlorosilanes for Researchers, Scientists, and Drug Development Professionals

Introduction to Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on the surface of a substrate. This guide focuses on SAMs prepared from dialkyldichlorosilane precursors, a class of molecules that enables robust surface modification of hydroxylated surfaces such as silicon dioxide, glass, and other metal oxides. The formation of these monolayers is driven by the covalent bonding of the silane headgroup to the substrate and the van der Waals interactions between adjacent alkyl chains. The resulting surfaces can be engineered to exhibit a wide range of properties, including controlled wettability, biocompatibility, and chemical reactivity, making them invaluable tools in diverse fields such as biosensing, drug delivery, and cell biology.

The structure of a dialkyldichlorosilane molecule consists of a reactive dichlorosilyl headgroup attached to two alkyl chains. The reaction with a hydroxylated surface proceeds through a hydrolysis step, where the chlorine atoms are replaced by hydroxyl groups, followed by a condensation reaction with the surface hydroxyls, forming stable siloxane (Si-O-Si) bonds. This process results in a covalently attached monolayer with the alkyl chains oriented away from the surface, dictating the final surface properties.

Data Presentation: Properties of Dialkyldichlorosilane SAMs

The following table summarizes key quantitative data for SAMs formed from representative dialkyldichlorosilanes on silicon dioxide substrates. These properties are crucial for designing surfaces with specific functionalities.

| Dialkyldichlorosilane Precursor | Deposition Method | Substrate | Water Contact Angle (°) | Thickness (Å) | Surface Roughness (RMS, nm) |

| Dichlorodimethylsilane (DCDMS) | Vapor Phase | Si/SiO₂ | ~90 - 105 | ~5 - 10 | ~0.2 - 0.4 |

| Diethyldichlorosilane | Solution Phase | Glass | ~95 | Not Reported | Not Reported |

| Octyldichloromethylsilane | Vapor Phase | Si/SiO₂ | ~100 - 110 | ~10 - 15 | ~0.3 - 0.5 |

| Dichlorodi-n-hexylsilane | Solution Phase | Si/SiO₂ | ~102 | ~8 | Not Reported |

Note: The exact values can vary depending on the specific deposition conditions (e.g., temperature, humidity, reaction time) and the cleanliness and preparation of the substrate.

Experimental Protocols

Detailed methodologies for the preparation of dialkyldichlorosilane SAMs are provided below for both solution-phase and vapor-phase deposition.

Protocol 1: Solution-Phase Deposition of Dichlorodimethylsilane (DCDMS) SAMs

This protocol describes the formation of a hydrophobic monolayer on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafers (or other hydroxylated substrates)

-

Dichlorodimethylsilane (DCDMS)

-

Anhydrous toluene (or other anhydrous organic solvent like hexane)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Nitrogen or argon gas

-

Glass beakers and petri dishes

-

Sonicator

Methodology:

-

Substrate Cleaning and Hydroxylation:

-

Cut the silicon wafer to the desired size.

-

Sonicate the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally rinse thoroughly with DI water.

-

Dry the substrate with a stream of nitrogen or argon gas.

-

To generate a high density of hydroxyl groups, immerse the cleaned substrate in freshly prepared Piranha solution for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate extensively with DI water and dry it again under a stream of nitrogen or argon. The substrate should be used immediately.

-

-

Silane Solution Preparation:

-

In a glove box or under an inert atmosphere, prepare a 1-5 mM solution of DCDMS in anhydrous toluene. The anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the silane in solution.

-

-

SAM Deposition:

-

Immerse the cleaned and hydroxylated substrate in the DCDMS solution.

-

Allow the deposition to proceed for 1-2 hours at room temperature. The reaction time can be adjusted to control the monolayer density.

-

-

Post-Deposition Rinsing and Curing:

-

Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

-

Sonicate the substrate in fresh anhydrous toluene for 5 minutes.

-

Dry the substrate with a stream of nitrogen or argon.

-

To enhance the covalent bonding and stability of the monolayer, cure the sample by baking it in an oven at 110-120°C for 30-60 minutes.

-

Protocol 2: Vapor-Phase Deposition of Octyldichloromethylsilane SAMs

This protocol is suitable for creating uniform monolayers on complex geometries and minimizes solvent-related contamination.

Materials:

-

Hydroxylated substrates (e.g., silicon wafers, glass slides)

-

Octyldichloromethylsilane

-

Vacuum deposition chamber or desiccator

-

Schlenk line or vacuum pump

-

Small glass vial

-

Nitrogen or argon gas

Methodology:

-

Substrate Preparation:

-

Clean and hydroxylate the substrates as described in Protocol 1 (steps 1a-1e). Ensure the substrate is completely dry before placing it in the deposition chamber.

-

-

Deposition Setup:

-

Place the cleaned substrates inside the vacuum chamber or desiccator.

-

In a separate small glass vial, place a few drops (e.g., 50-100 µL) of octyldichloromethylsilane. Place the open vial inside the chamber, ensuring it does not touch the substrates.

-

-

Vapor Deposition:

-

Evacuate the chamber to a low pressure (e.g., < 1 Torr).

-

The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C) to increase the vapor pressure of the silane.

-

Allow the deposition to proceed for 2-12 hours. Longer deposition times generally lead to denser monolayers.

-

-

Post-Deposition Treatment:

-

Vent the chamber with dry nitrogen or argon gas.

-

Remove the coated substrates.

-

To remove any loosely bound silane molecules, sonicate the substrates in an anhydrous solvent such as toluene or hexane for 10-15 minutes.

-

Dry the substrates under a stream of nitrogen or argon.

-

Cure the SAMs by baking at 110-120°C for 30-60 minutes.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of dialkyldichlorosilane SAMs.

Caption: Experimental workflow for SAM formation.

Caption: Biosensor fabrication workflow.

Caption: Controlled drug release mechanism.

Caption: Spatially controlled cell adhesion.

Methodological & Application

Application Notes & Protocols: Surface Modification of Silica with Di-n-octyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of silica substrates (including nanoparticles and flat surfaces) using di-n-octyldichlorosilane. This process imparts a hydrophobic character to the normally hydrophilic silica surface, which is highly beneficial for various applications in research and drug development.

Application Notes

The modification of silica surfaces with this compound introduces long, hydrophobic n-octyl chains onto the surface. This process fundamentally alters the surface properties from hydrophilic to hydrophobic (lipophilic).

Mechanism of Action